

# Synthesis and purification of LY2365109 hydrochloride

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Compound of Interest

Compound Name: LY2365109 hydrochloride

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An In-Depth Technical Guide to the Synthesis and Purification of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of **LY2365109 hydrochloride**, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). The information presented herein is compiled from publicly available data, including patents and scientific literature, to offer a representative guide for research and development purposes.

#### Introduction

LY2365109 hydrochloride is a research chemical with the systematic name N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with a reported IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1] Its high selectivity for GlyT1 over the glycine transporter 2 (GlyT2) makes it a valuable tool for studying the role of GlyT1 in the central nervous system. Inhibition of GlyT1 leads to an increase in synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has generated interest in its potential therapeutic applications for neurological and psychiatric disorders.

#### **Physicochemical and Purity Data**



The following tables summarize the key physicochemical properties and purity specifications for **LY2365109 hydrochloride**, as reported by various suppliers.

Table 1: Physicochemical Properties of LY2365109 Hydrochloride

Property	Value
Molecular Formula	C22H28CINO5
Molecular Weight	421.91 g/mol
Appearance	White to off-white solid
CAS Number	1779796-27-8

Table 2: Purity and Solubility Data

Parameter	Specification
Purity (by HPLC)	≥98%
Solubility in DMSO	≥ 31 mg/mL
Solubility in Ethanol	Soluble to 50 mM
Solubility in Water	< 0.1 mg/mL (insoluble)

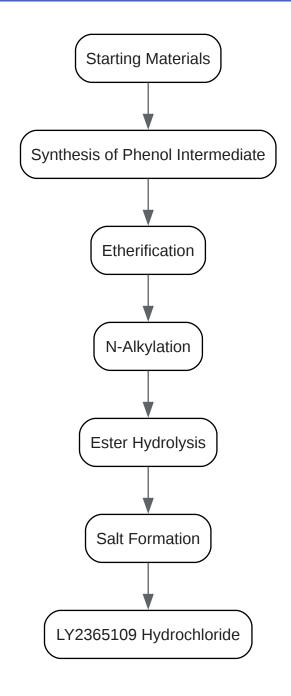
## **Representative Synthesis Protocol**

While a specific, detailed synthesis of LY2365109 has not been published in peer-reviewed literature, a plausible synthetic route can be constructed based on general methods for analogous GlyT1 inhibitors disclosed in patents by Eli Lilly and Company. The following multistep synthesis represents a scientifically sound approach to obtaining LY2365109.

#### Overview of the Synthetic Strategy

The synthesis of LY2365109 can be envisioned as a convergent process, involving the preparation of a key phenol intermediate followed by an etherification reaction and subsequent elaboration to the final glycine derivative.





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Caption: A high-level workflow for the synthesis of LY2365109 hydrochloride.

## **Step-by-Step Experimental Protocol**

Step 1: Synthesis of 4-bromo-2-(tert-butyl)phenol

This step involves the bromination of 2-(tert-butyl)phenol.

• Reagents: 2-(tert-butyl)phenol, N-Bromosuccinimide (NBS), Acetonitrile.



 Procedure: To a solution of 2-(tert-butyl)phenol in acetonitrile, N-Bromosuccinimide is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-bromo-2-(tertbutyl)phenol.

Step 2: Suzuki Coupling to form 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol

This step involves a palladium-catalyzed cross-coupling reaction.

- Reagents: 4-bromo-2-(tert-butyl)phenol, 1,3-benzodioxol-5-ylboronic acid, Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), a base (e.g., K<sub>2</sub>CO<sub>3</sub>), and a solvent system (e.g., Toluene/Ethanol/Water).
- Procedure: A mixture of 4-bromo-2-(tert-butyl)phenol, 1,3-benzodioxol-5-ylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, and K<sub>2</sub>CO<sub>3</sub> in a toluene/ethanol/water solvent system is heated to reflux under an inert atmosphere. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol.

Step 3: Etherification with N-(2-bromoethyl)-N-methylamine hydrobromide

This step forms the ether linkage.

- Reagents: 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol, N-(2-bromoethyl)-N-methylamine hydrobromide, a strong base (e.g., NaH), and a polar aprotic solvent (e.g., DMF).
- Procedure: To a solution of 4-(1,3-benzodioxol-5-yl)-2-(tert-butyl)phenol in anhydrous DMF, sodium hydride is added at 0°C. The mixture is stirred until the evolution of hydrogen ceases. N-(2-bromoethyl)-N-methylamine hydrobromide is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ether intermediate.

Step 4: N-Alkylation with ethyl bromoacetate



This step introduces the glycine ester moiety.

- Reagents: The product from Step 3, ethyl bromoacetate, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a solvent (e.g., acetonitrile).
- Procedure: The crude ether from the previous step is dissolved in acetonitrile. DIPEA and
  ethyl bromoacetate are added, and the mixture is heated to reflux. The reaction progress is
  monitored by TLC. Upon completion, the solvent is evaporated, and the residue is taken up
  in an organic solvent and washed with water and brine. The organic layer is dried and
  concentrated to yield the crude ethyl ester of LY2365109.

Step 5: Ester Hydrolysis

This step converts the ethyl ester to the carboxylic acid.

- Reagents: The crude ethyl ester, a base (e.g., LiOH or NaOH), and a solvent mixture (e.g., THF/Water).
- Procedure: The crude ethyl ester is dissolved in a mixture of THF and water. Lithium
  hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is
  complete. The THF is removed under reduced pressure, and the aqueous solution is
  acidified with a dilute acid (e.g., 1N HCl) to precipitate the free base of LY2365109. The solid
  is collected by filtration, washed with water, and dried.

#### **Purification Protocol**

High purity is essential for the biological evaluation of LY2365109. A multi-step purification process is typically employed.

#### **Purification of the Free Base**

The crude free base of LY2365109 obtained from the hydrolysis step is purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

- Column: A C18 stationary phase is suitable.
- Mobile Phase: A gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid is commonly used.



• Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

#### Formation and Purification of the Hydrochloride Salt

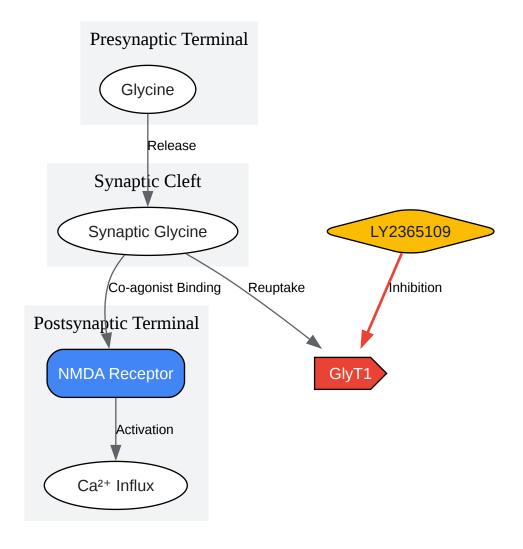
The final step is the formation of the hydrochloride salt to improve stability and handling.

- Procedure: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.
- Recrystallization: The precipitated solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain LY2365109
   hydrochloride of high purity (>98%). The purified solid is then dried under vacuum.

#### **Signaling Pathway**

LY2365109's mechanism of action is centered on the inhibition of the glycine transporter 1 (GlyT1) at the glutamatergic synapse.





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Caption: Mechanism of action of LY2365109 at the glutamatergic synapse.

LY2365109 inhibits the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic terminals. This inhibition leads to an accumulation of glycine in the synapse. Glycine acts as a co-agonist at the NMDA receptor. The increased availability of synaptic glycine enhances the activation of NMDA receptors by glutamate, leading to increased calcium influx and potentiation of glutamatergic neurotransmission.

#### Conclusion



This technical guide provides a detailed overview of the synthesis and purification of LY2365109 hydrochloride, along with its mechanism of action. The presented synthetic and purification protocols are representative and based on established chemical principles and analogous procedures found in the patent literature. Researchers should adapt and optimize these methods based on their specific laboratory conditions and available resources. The high purity of the final compound is critical for obtaining reliable and reproducible results in biological and pharmacological studies.

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#### References

- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
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